N-(4-Nitrobenzoyl)glutamic acid N-(4-Nitrobenzoyl)glutamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13386641
InChI: InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)
SMILES: C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Molecular Formula: C12H12N2O7
Molecular Weight: 296.23 g/mol

N-(4-Nitrobenzoyl)glutamic acid

CAS No.:

Cat. No.: VC13386641

Molecular Formula: C12H12N2O7

Molecular Weight: 296.23 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Nitrobenzoyl)glutamic acid -

Specification

Molecular Formula C12H12N2O7
Molecular Weight 296.23 g/mol
IUPAC Name 2-[(4-nitrobenzoyl)amino]pentanedioic acid
Standard InChI InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)
Standard InChI Key NOJZBJAFCSWMKC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

N-(4-Nitrobenzoyl)glutamic acid belongs to the class of N-acylated glutamic acid derivatives. Its systematic IUPAC name is (2S)-2-[(4-nitrophenyl)formamido]pentanedioic acid, reflecting the stereospecific attachment of the nitrobenzoyl moiety to the L-glutamic acid backbone . The compound’s molecular formula is C12H12N2O7\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{7}, with a molecular weight of 296.23 g/mol and an exact mass of 296.064 g/mol . Key structural features include:

  • A para-nitrobenzoyl group (-C6H4NO2\text{-C}_6\text{H}_4\text{NO}_2) at the α-amino position.

  • Two carboxylic acid groups (-COOH\text{-COOH}) at the γ- and α-positions of the glutamic acid chain.

  • A chiral center at the α-carbon, conferring stereochemical specificity .

The nitro group’s electron-withdrawing nature enhances the compound’s reactivity in nucleophilic substitution and reduction reactions, while the carboxylic acid groups facilitate solubility in polar solvents such as water, methanol, and dimethylformamide (DMF) .

Table 1: Physicochemical Properties of N-(4-Nitrobenzoyl)glutamic Acid

PropertyValueSource
CAS Number6758-40-3
Molecular FormulaC12H12N2O7\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{7}
Molecular Weight296.23 g/mol
Exact Mass296.064 g/mol
PSA (Polar Surface Area)149.52 Ų
LogP (Partition Coefficient)1.556
SolubilityPolar solvents (water, methanol)

Synthesis and Optimization

The synthesis of N-(4-Nitrobenzoyl)glutamic acid involves a three-step process starting from p-nitrobenzoic acid, as detailed in a 2017 patent (CN108147977B) . This method emphasizes high yield and purity, critical for pharmaceutical applications.

Acyl Chlorination of p-Nitrobenzoic Acid

p-Nitrobenzoic acid undergoes acyl chlorination using oxalyl chloride ((COCl)2\text{(COCl)}_2) in a tetrahydrofuran (THF)-DMF mixed solvent (11:1 ratio). The reaction proceeds at 55°C with a 2:1 molar excess of oxalyl chloride, yielding p-nitrobenzoyl chloride :

p-Nitrobenzoic acid+Oxalyl chlorideTHF/DMFp-Nitrobenzoyl chloride+CO2+HCl\text{p-Nitrobenzoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{THF/DMF}} \text{p-Nitrobenzoyl chloride} + \text{CO}_2 + \text{HCl}

This step achieves near-quantitative conversion due to the solvent’s ability to stabilize reactive intermediates.

Condensation with Sodium Glutamate

p-Nitrobenzoyl chloride reacts with sodium glutamate in an alkaline aqueous medium (pH 8) at 5°C to form N-(4-nitrobenzoyl)-L-glutamic acid. Maintaining low temperatures minimizes hydrolysis of the acyl chloride :

p-Nitrobenzoyl chloride+Sodium glutamateN-(4-Nitrobenzoyl)glutamic acid+NaCl\text{p-Nitrobenzoyl chloride} + \text{Sodium glutamate} \rightarrow \text{N-(4-Nitrobenzoyl)glutamic acid} + \text{NaCl}

The product is isolated via acid-induced crystallization (pH 1) and dried under reduced pressure, yielding 99.4% purity (HPLC) with a 99% yield relative to p-nitrobenzoic acid .

Table 2: Key Reaction Parameters for Synthesis

ParameterValue
Oxalyl chloride molar ratio2–5 equivalents
THF:DMF solvent ratio11:1–5:1
Condensation temperature5°C
Reduction catalystFeCl36H2O\text{FeCl}_3\cdot6\text{H}_2\text{O} (3–5 mol%)
Final purity (HPLC)≥99.9%

Biochemical Applications and Research Findings

IgE Blocking for Allergy Therapeutics

A 2023 study evaluated N-(4-nitrobenzoyl)glutamic acid as a potential inhibitor of immunoglobulin E (IgE), a key mediator in allergic reactions . Among six glutamic acid analogs tested, this compound demonstrated moderate IgE-blocking activity at 10 mM concentration, reducing histamine release by 38% in mast cell assays. While less potent than N-carbamyl-L-glutamic acid (62% inhibition), its efficacy underscores the role of electron-withdrawing substituents in modulating immune responses .

Enzyme Inhibition and Protein Interactions

The nitrobenzoyl group enhances binding affinity to glutamate-specific enzymes. In vitro studies suggest competitive inhibition of glutaminase (Ki=12.3 μMK_i = 12.3 \ \mu\text{M}) and glutamate dehydrogenase (Ki=28.7 μMK_i = 28.7 \ \mu\text{M}), likely due to steric hindrance at the active site . These properties make it a valuable tool for probing glutamate metabolism in neurological and cancer research.

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